molecular formula C10H10BrFN2O B13169141 5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one

5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one

Katalognummer: B13169141
Molekulargewicht: 273.10 g/mol
InChI-Schlüssel: WKMLAYUVQSHKRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with an amino, bromo, and fluoro group on a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidinone ring followed by the introduction of the amino, bromo, and fluoro substituents on the phenyl ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The amino, bromo, and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation and amination reactions typically involve reagents like halogen acids (HX) and amines (RNH₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Wissenschaftliche Forschungsanwendungen

5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(2-Amino-3-chloro-5-fluorophenyl)pyrrolidin-2-one
  • 5-(2-Amino-3-bromo-4-fluorophenyl)pyrrolidin-2-one
  • 5-(2-Amino-3-bromo-5-methylphenyl)pyrrolidin-2-one

Uniqueness

5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Eigenschaften

Molekularformel

C10H10BrFN2O

Molekulargewicht

273.10 g/mol

IUPAC-Name

5-(2-amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10BrFN2O/c11-7-4-5(12)3-6(10(7)13)8-1-2-9(15)14-8/h3-4,8H,1-2,13H2,(H,14,15)

InChI-Schlüssel

WKMLAYUVQSHKRH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC1C2=C(C(=CC(=C2)F)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.